molecular formula C15H14FNO4S B2763512 N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 942006-95-3

N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No. B2763512
CAS RN: 942006-95-3
M. Wt: 323.34
InChI Key: FLELWOQSOQZXOL-UHFFFAOYSA-N
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Description

The molecule “N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is commonly found in many antibiotics . The presence of a fluorophenyl group might contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonamide and fluorophenyl groups. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions . The fluorine atom in the fluorophenyl group is highly electronegative, which could make this compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Factors that could influence these properties include the compound’s molecular structure, the presence of functional groups, and the types of intermolecular forces present .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Synthesis and Characterization : Sulfonamides, including those with fluorophenyl groups, are pivotal in various synthetic pathways. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide through the amidation reaction, and its structural confirmation via spectroscopic techniques highlight the importance of sulfonamides in developing novel compounds with specific physical and chemical properties (Deng et al., 2021).

  • Polymorphism and Molecular Interactions : Studies on aromatic sulfonamides with fluorine groups, such as polymorphism investigations, reveal the effect of fluorine on the molecular structure and interactions. These findings are crucial for understanding drug formulation and material science applications (Terada et al., 2012).

Pharmacological Applications

  • Antimicrobial and Antiproliferative Activities : The synthesis of sulfonamide derivatives, including pyrazole-sulfonamide derivatives, and their evaluation for antiproliferative activities against various cell lines exemplify the therapeutic potential of sulfonamide compounds in cancer research (Mert et al., 2014).

  • Enzyme Inhibition : Sulfonamide compounds, such as SLC-0111 analogs, demonstrate selective inhibition of carbonic anhydrase isoenzymes, showcasing the potential of sulfonamides in designing inhibitors for specific targets within therapeutic contexts (Lomelino et al., 2016).

Materials Science and Sensing Applications

  • Light Harvesting and Nonlinear Optical Properties : Quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, with potential light harvesting properties, highlight the relevance of sulfonamides in developing materials for photovoltaic applications and designing efficient dye-sensitized solar cells (Mary et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, it could interact with biological targets in the body to exert its effects. Sulfonamides, for instance, are known to inhibit bacterial enzymes, preventing the bacteria from synthesizing folic acid, which is necessary for their growth and reproduction .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action. Additionally, studies could be conducted to evaluate its safety and efficacy if it’s intended to be used as a drug .

properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-11-3-1-4-12(9-11)17-22(18,19)13-5-6-14-15(10-13)21-8-2-7-20-14/h1,3-6,9-10,17H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLELWOQSOQZXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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